8-Nitro-5-(piperazin-1-yl)quinoline
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Overview
Description
8-Nitro-5-(piperazin-1-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a nitro group at the 8th position and a piperazine moiety at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitro-5-(piperazin-1-yl)quinoline typically involves the nitration of 5-(piperazin-1-yl)quinoline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 8th position .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 8-Nitro-5-(piperazin-1-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Cyclization: Strong acids or bases, depending on the desired cyclization pathway.
Major Products Formed:
Reduction: 8-Amino-5-(piperazin-1-yl)quinoline.
Substitution: Various N-substituted piperazine derivatives.
Cyclization: Fused quinoline-piperazine systems.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-Nitro-5-(piperazin-1-yl)quinoline involves its interaction with bacterial enzymes and cellular targets. The nitro group can undergo bioreduction to form reactive intermediates that damage bacterial DNA and proteins, leading to cell death. The piperazine moiety enhances the compound’s ability to penetrate bacterial cell walls and interact with intracellular targets .
Comparison with Similar Compounds
5-Nitro-8-(piperidin-1-yl)quinoline: Similar structure but with a piperidine moiety instead of piperazine.
8-Nitro-5-(piperazin-1-yl)isoquinoline: Isoquinoline core instead of quinoline.
Uniqueness: 8-Nitro-5-(piperazin-1-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro and piperazine groups allows for versatile chemical modifications and enhances its potential as a lead compound in drug discovery .
Properties
IUPAC Name |
8-nitro-5-piperazin-1-ylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c18-17(19)12-4-3-11(16-8-6-14-7-9-16)10-2-1-5-15-13(10)12/h1-5,14H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGZAAGYNPKHDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C3C=CC=NC3=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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